molecular formula C16H10F3NO B12635579 2-Phenyl-6-trifluoromethyl-4-quinolinol CAS No. 1070879-74-1

2-Phenyl-6-trifluoromethyl-4-quinolinol

Cat. No.: B12635579
CAS No.: 1070879-74-1
M. Wt: 289.25 g/mol
InChI Key: FGLYTPRBYYOJEM-UHFFFAOYSA-N
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Description

2-Phenyl-6-trifluoromethyl-4-quinolinol is a chemical compound built on a quinoline scaffold, a nitrogen-containing heterocycle known for its diverse pharmacological properties . This specific derivative features a phenyl group at the 2-position and a trifluoromethyl group at the 6-position, substitutions that are frequently employed in medicinal chemistry to fine-tune the molecule's biological activity, metabolic stability, and membrane permeability . Quinoline derivatives, particularly those with a trifluoromethyl group, have garnered significant attention in scientific research due to their broad spectrum of potential applications . Compounds with this core structure have been investigated for their potent antimicrobial properties, showing activity against various bacterial and fungal pathogens . Furthermore, structurally similar 2-phenylquinoline-4-carboxylic acid derivatives have been identified as promising scaffolds in anticancer research, where they function as inhibitors of histone deacetylases (HDACs), specifically demonstrating selectivity for the HDAC3 isoform . The mechanism often involves interaction with key cellular enzymes; for instance, some quinoline-based molecules are potent dual inhibitors of neuronal Nitric Oxide Synthase (nNOS) and inducible NOS (iNOS), enzymes that are dysregulated in conditions like chronic inflammation and glioma . Beyond biomedical applications, the inherent photophysical properties of such quinoline compounds also make them candidates for use in material science, such as in the development of fluorescent probes or organic light-emitting materials . Researchers value this compound for its versatility as a building block in designing novel therapeutic agents and functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-74-1

Molecular Formula

C16H10F3NO

Molecular Weight

289.25 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21)

InChI Key

FGLYTPRBYYOJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 6 Trifluoromethyl 4 Quinolinol and Its Analogues

Classical Quinoline (B57606) Synthesis Approaches Applicable to the 2-Phenyl-6-trifluoromethyl-4-quinolinol Scaffold

The foundational methods for quinoline synthesis, developed over a century ago, remain relevant for the construction of substituted derivatives. These classical reactions can be adapted to produce the this compound core by selecting appropriately substituted precursors.

Friedlander Condensation Modifications

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base. wikipedia.orgacs.org For the synthesis of this compound, this would involve the condensation of 2-amino-5-(trifluoromethyl)benzophenone with a compound that can provide the C2 and C3 atoms of the quinoline ring, such as ethyl acetoacetate.

The general mechanism proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the quinoline ring system. wikipedia.org A variety of catalysts have been employed to improve the efficiency of the Friedländer synthesis, including mineral acids, Lewis acids, and solid-supported catalysts. wikipedia.org

Table 1: Examples of Catalysts Used in Friedländer Synthesis

Catalyst Type Specific Examples
Brønsted Acids Trifluoroacetic acid, p-Toluenesulfonic acid

This table presents examples of catalysts that can be used for the Friedländer synthesis in general. Specific application to the target compound may require optimization.

Doebner-Miller Reaction Strategies

The Doebner-Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.govwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong acids. wikipedia.org To synthesize a quinoline with the substitution pattern of this compound, one could envision reacting 4-(trifluoromethyl)aniline (B29031) with a suitable α,β-unsaturated carbonyl compound derived from benzaldehyde (B42025) and pyruvic acid. wikipedia.orgnih.gov

The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a series of conjugate additions, cyclizations, and oxidation steps. nih.gov A key challenge in the Doebner-Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to lower yields. nih.gov

A related three-component reaction, the Doebner reaction, combines an aniline, an aldehyde, and pyruvic acid to directly form quinoline-4-carboxylic acids. wikipedia.org This method has been shown to be effective even with electron-deficient anilines, which are known to be poor substrates in the conventional Doebner reaction. nih.gov

Conrad-Limpach Cyclization Techniques

The Conrad-Limpach synthesis is a highly effective method for the preparation of 4-hydroxyquinolines (quinolin-4-ones), making it particularly relevant for the synthesis of the target molecule. wikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org For the synthesis of this compound, the logical starting materials would be 4-(trifluoromethyl)aniline and ethyl benzoylacetate.

The synthesis is typically a two-step process. The initial reaction between the aniline and the β-ketoester, often carried out at or near room temperature, yields a β-aminoacrylate as the kinetic product. Subsequent thermal cyclization of this intermediate at high temperatures (around 250 °C) leads to the formation of the 4-hydroxyquinoline (B1666331). wikipedia.org The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step. wikipedia.org

Table 2: General Conditions for Conrad-Limpach Synthesis

Step Reactants Typical Conditions Product
1 Aniline, β-ketoester Room Temperature β-aminoacrylate

This table outlines the general two-step procedure of the Conrad-Limpach synthesis.

Targeted Synthetic Routes to this compound

More modern synthetic strategies offer greater control and efficiency in constructing highly substituted quinolines like this compound. These methods often involve the use of pre-functionalized building blocks or regioselective functionalization of a pre-formed quinoline core.

Cyclization Reactions Involving Fluorinated Precursors

A powerful strategy for the synthesis of fluorinated quinolines involves the cyclization of precursors that already contain the trifluoromethyl group. This approach ensures the correct placement of the fluorine-containing moiety from the outset. One such method involves the intramolecular cyclization of fluorinated enaminones. For instance, N-(aryl)enamines can undergo copper-mediated intramolecular oxidative cyclization to yield trifluoromethylated quinolines.

Another relevant approach is the intramolecular cyclization of N-(4-(trifluoromethyl)phenyl)-3-aminocrotonate derivatives. These precursors can be prepared from the reaction of 4-(trifluoromethyl)aniline with β-ketoesters. The subsequent cyclization can be promoted by various means, including acid catalysis or thermal conditions, to afford the desired 4-quinolinol.

Regioselective Functionalization at the 6-Position

An alternative strategy involves the introduction of the trifluoromethyl group at the 6-position of a pre-formed 2-phenyl-4-quinolinol scaffold. This requires a regioselective C-H functionalization method. While the direct trifluoromethylation of quinolinols at the C-6 position is not widely reported, advances in C-H activation and trifluoromethylation chemistry offer potential pathways.

Reagents such as Togni's reagent (a hypervalent iodine compound) and Langlois' reagent (sodium triflinate) are commonly used for the introduction of trifluoromethyl groups. researchgate.net The challenge lies in achieving regioselectivity, directing the trifluoromethylation specifically to the C-6 position. This might be achieved through the use of directing groups or by exploiting the inherent electronic properties of the substituted quinolinol ring. Further research in this area is needed to develop a reliable method for the late-stage functionalization of the 2-phenyl-4-quinolinol core.

Transition Metal-Catalyzed Cross-Coupling Reactions in Quinoline Synthesis

Transition metal-catalyzed reactions are indispensable tools for the functionalization of heterocyclic cores. Palladium-based catalysts, in particular, have enabled a wide array of carbon-carbon and carbon-heteroatom bond formations under mild and versatile conditions. wikipedia.orgwikipedia.org

The Sonogashira reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds, typically by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines. In a notable study, 6-bromo-2-aryl-4-(trifluoromethyl)quinolines were used as precursors and coupled with phenylacetylene (B144264). researchgate.net The reaction proceeds in the presence of a palladium catalyst system, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃), and a copper(I) co-catalyst. researchgate.net This methodology provides a direct route to introduce an ethynyl (B1212043) group at the C-6 position of the quinoline scaffold, yielding products in the range of 42-88%. researchgate.net

Table 1: Sonogashira Coupling of 6-Bromo-2-aryl-4-(trifluoromethyl)quinolines with Phenylacetylene

Aryl Substituent at C-2ProductYield (%)
4-(phenylethynyl)phenyl2-(4-(Phenylethynyl)phenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline42
Phenyl2-Phenyl-6-(phenylethynyl)-4-(trifluoromethyl)quinoline88
4-Methylphenyl2-(4-Methylphenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline78
4-Fluorophenyl2-(4-Fluorophenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline71

Data sourced from a study on the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org

This powerful tool has been employed for the synthesis of novel 2-(aryl/heteroaryl)-6-(amino)-(4-trifluoromethyl)quinolines. Specifically, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines, amination with cyclic secondary amines like morpholine (B109124) and pyrrolidine (B122466) has been achieved. researchgate.net The reaction successfully introduces the amine moiety at the C-6 position, affording the desired products in high yields of 60-88%. researchgate.net This method demonstrates the utility of the Buchwald-Hartwig reaction in diversifying the functionality of the quinoline core. researchgate.net

Table 2: Buchwald-Hartwig Amination of 6-Bromo-4-(trifluoromethyl)quinoline Analogues

AmineStarting MaterialProduct TypeYield (%)
Morpholine2-Aryl-6-bromo-4-(trifluoromethyl)quinoline2-Aryl-6-(morpholin-4-yl)-4-(trifluoromethyl)quinoline60-88
Pyrrolidine2-Aryl-6-bromo-4-(trifluoromethyl)quinoline2-Aryl-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)quinoline60-88

Data sourced from a report on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. researchgate.net

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.com While commonly used for functionalizing existing rings, its intramolecular variant is a powerful strategy for the construction of carbo- and heterocyclic ring systems. chim.it This approach, known as intramolecular Mizoroki-Heck cyclization, involves a precursor molecule that contains both the aryl halide and the alkene moiety. The palladium catalyst facilitates a C-C bond formation between these two groups, leading to ring closure. chim.it

This strategy is particularly relevant for the synthesis of six-membered heterocyclic rings, analogous to the quinoline core. For example, nickel- and palladium-catalyzed intramolecular Heck reactions have been developed to synthesize phenanthridinones and other six-membered heterocycles containing quaternary stereocenters. nih.govnih.gov The reaction proceeds by the cyclization of an N-alkenyl-2-haloanilide derivative. Applying this principle, a suitably substituted (Z)-4-[(halophenyl)amino]-but-3-en-2-one derivative could undergo an intramolecular Heck reaction to form the quinoline ring system, providing a convergent route to the core structure.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an organohalide, is a premier method for forging aryl-aryl bonds. acs.orgnih.gov This reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. acs.orgnih.gov

In the context of quinoline synthesis, this reaction is used to functionalize halo-quinolines. For instance, palladium-catalyzed coupling of 6-bromoquinolines with various arylboronic acids has been used to create 6-aryl-2-arylquinolines. researchgate.net This allows for the introduction of diverse aryl groups at specific positions on the quinoline ring, which is critical for tuning the molecule's properties. The reaction is typically catalyzed by complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. acs.org

Table 3: Conceptual Suzuki-Miyaura Coupling for Quinoline Functionalization

Quinoline SubstrateCoupling PartnerPotential ProductCatalyst System
6-Bromo-2-phenyl-4-(trifluoromethyl)quinolineArylboronic Acid (Ar-B(OH)₂)6-Aryl-2-phenyl-4-(trifluoromethyl)quinolinePd(0) complex (e.g., Pd(PPh₃)₄)
4-Chloro-2-phenyl-6-(trifluoromethyl)quinolineArylboronic Acid (Ar-B(OH)₂)4-Aryl-2-phenyl-6-(trifluoromethyl)quinolinePd(0) complex (e.g., Pd(dppb)Cl₂)

This table illustrates the general principle of the Suzuki-Miyaura reaction applied to halo-trifluoromethylquinoline scaffolds. researchgate.netacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Novel Hybrid Scaffolds

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govrsc.orgrsc.org Its reliability, mild reaction conditions, and high yields have made it a go-to method for covalently linking different molecular building blocks. nih.gov

For the creation of novel hybrid scaffolds based on the this compound core, a two-step strategy can be envisioned. First, an azide (B81097) or alkyne functionality must be installed onto the quinoline ring. An alkyne can be introduced via Sonogashira coupling with a protected acetylene (B1199291) derivative (as described in 2.3.1). An azide can be introduced via nucleophilic substitution of a halo-quinoline with an azide source like sodium azide.

Once the functionalized quinoline is prepared, it can be "clicked" with a complementary partner. For example, an alkyne-functionalized quinoline can be reacted with an azido-containing molecule (R-N₃) in the presence of a copper(I) catalyst to form a quinoline-triazole hybrid. This strategy opens a pathway to a vast array of complex molecules where the quinoline unit is linked to other pharmacophores, polymers, or biomolecules. nih.gov

Table 4: Conceptual CuAAC Reaction for Quinoline-Triazole Hybrids

Quinoline PrecursorReagentProduct Type
6-Ethynyl-2-phenyl-4-(trifluoromethyl)quinolineOrganic Azide (R-N₃)6-(1,2,3-Triazol-4-yl)-2-phenyl-4-(trifluoromethyl)quinoline
6-Azido-2-phenyl-4-(trifluoromethyl)quinolineTerminal Alkyne (R-C≡CH)6-(1,2,3-Triazol-1-yl)-2-phenyl-4-(trifluoromethyl)quinoline

This table illustrates the synthetic strategy for creating hybrid scaffolds using the CuAAC reaction. nih.govrsc.org

One-Pot and Multicomponent Reactions for Efficient Quinoline Assembly

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product in one step. rsc.org These methods are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for constructing heterocyclic scaffolds like quinolines. rsc.orgnih.gov

Several MCRs are applicable to the synthesis of the quinoline core. The Doebner reaction, for example, is a classic MCR that synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This method has been successfully used to prepare fluorinated quinoline analogues, highlighting its utility for accessing scaffolds like the target compound. nih.gov

Another powerful approach is the three-component reaction of an aromatic amine, a benzaldehyde derivative, and a molecule with an active methylene (B1212753) group, such as malononitrile. nih.govresearchgate.net This strategy has been used to synthesize 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives in a one-pot protocol catalyzed by ammonium (B1175870) acetate. nih.gov By selecting 4-amino-3-(trifluoromethyl)phenol (B1283321) as the amine component, this reaction could provide a direct route to analogues of the target structure. Furthermore, one-pot procedures for synthesizing trifluoromethyl-containing tetrahydroquinolines have also been developed, showcasing the robustness of these methods for creating complex fluorinated heterocycles. nih.gov

Table 5: Multicomponent Reactions for Quinoline Synthesis

Reaction Name/TypeComponentsResulting Quinoline Type
Doebner ReactionAromatic Amine, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acid
Friedländer-type CondensationAromatic Amine, Benzaldehyde, MalononitrileDihydroquinoline derivative
One-pot ProcedureN/ATrifluoromethyl-containing tetrahydroquinoline

This table summarizes various multicomponent strategies applicable to the synthesis of the quinoline ring system. nih.govnih.govnih.gov

Synthesis of this compound Analogues and Derivatives

The core structure of this compound serves as a versatile template for the development of a wide array of analogues and derivatives. Researchers have explored various synthetic strategies to modify this scaffold, aiming to modulate its physicochemical properties and biological activities. These methodologies primarily involve systematic alterations of substitution patterns on both the quinoline and the phenyl rings, as well as derivatization of the quinolinol scaffold to introduce new functional groups.

The functional profile of the 2-phenyl-4-quinolinol scaffold is highly dependent on the nature and position of substituents on its aromatic rings. nih.gov Synthetic efforts have focused on creating libraries of compounds with diverse substitution patterns to explore structure-activity relationships.

Quinoline Ring Substitutions:

Modifications on the quinoline nucleus, other than the defining 6-trifluoromethyl group, have been a key area of investigation. The starting materials for these syntheses are often substituted anilines which undergo cyclization reactions. For instance, the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol, an analogue where the phenyl group at position 2 is replaced by a trifluoromethyl group and the trifluoromethyl group at position 6 is moved to position 8, is achieved by the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid. chemicalbook.comnih.gov

Further diversification has been achieved using cross-coupling reactions on halogenated quinoline intermediates. Starting from 6-bromo-4-trifluoromethyl-quinolines, which are synthesized via intramolecular cyclization of (Z)-4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-ones, chemists have introduced various groups at the 6-position. researchgate.net The Buchwald-Hartwig amination allows for the introduction of heterocyclic amines like morpholine and pyrrolidine, yielding 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. researchgate.net Similarly, the Sonogashira coupling reaction with phenylacetylene introduces a phenylethynyl group at the same position. researchgate.net

Another strategy involves modifying positions 7 and 8. For example, derivatives with varying lipophilic substituents at these positions have been synthesized to enhance specific biological activities, such as COX-2 inhibition. nih.gov

Phenyl Ring Substitutions:

The phenyl group at the 2-position is a prime site for modification to fine-tune the molecule's properties. A variety of substituted benzaldehydes can be used in the initial Doebner-von Miller reaction or related syntheses to install different groups on this ring. austinpublishinggroup.com For instance, in the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, analogues with phenyl, 4-methylphenyl, and 4-fluorophenyl groups at the 2-position have been prepared. researchgate.net In another example, a methylsulfonyl group was introduced at the para-position of the 2-phenyl ring to create potent and selective COX-2 inhibitors. nih.gov

The following table summarizes representative examples of systematic variations on the quinoline and phenyl moieties.

Base ScaffoldPosition of VariationSubstituentSynthetic Method HighlightResulting Compound ClassReference
4-(Trifluoromethyl)quinolinePosition 2 and 6Aryl/Heteroaryl (at C2), Morpholinyl/Pyrrolidinyl (at C6)Buchwald-Hartwig Amination2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines researchgate.net
4-(Trifluoromethyl)quinolinePosition 2 and 6Aryl (at C2), Phenylethynyl (at C6)Sonogashira Coupling2-Aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines researchgate.net
Quinolin-4-olPosition 2 and 8Trifluoromethyl (at C2 and C8)Polyphosphoric acid-catalyzed cyclization2,8-Bis(trifluoromethyl)quinolin-4-ol chemicalbook.com
2-Phenylquinoline (B181262)Positions 7 and 8Various lipophilic groupsMulti-step synthesis from substituted anilines7,8-Substituted-2-phenyl-quinoline derivatives nih.gov
2-PhenylquinolinePosition 2 (para)MethylsulfonylMulti-step synthesis from 4-(methylthio)benzaldehyde2-(4-Methylsulfonylphenyl)-quinoline derivatives nih.gov

Beyond altering substitution patterns, the core quinolinol scaffold can be chemically transformed to introduce new functionalities, thereby creating derivatives with distinct properties and potential applications. These derivatizations often target the hydroxyl group at the C-4 position and the nitrogen atom at position 1.

The quinolin-4-ol moiety exists in tautomeric equilibrium with its keto form, 2-phenyl-6-trifluoromethylquinolin-4(1H)-one. This tautomerism allows for derivatization at both the oxygen and nitrogen atoms. The alkylation of 2-aryl-4-quinolones can lead to either N-alkylated or O-alkylated products, with the outcome often depending on the presence of other substituents, such as a hydroxyl group at the C-5 position. researchgate.net

A significant derivatization strategy involves converting the 4-hydroxyl group into other functional groups. For example, the quinolinol can be a precursor to 2-phenylquinoline-4-carboxylic acid. austinpublishinggroup.comresearchgate.net This transformation opens up a vast field of possible derivatives through standard carboxylic acid chemistry. The acid can be converted to the corresponding acyl chloride, which is a versatile intermediate for synthesizing a series of amides by reacting it with various substituted amines. austinpublishinggroup.com This approach was used to create a library of 2-phenylquinoline-4-substituted phenylcarboxamides. austinpublishinggroup.com

Furthermore, the 4-position can be functionalized to incorporate specific pharmacophores. In one study, the carboxyl group of 2-phenyl-quinoline derivatives was replaced with an imidazolylmethyl group. nih.gov This modification, combined with a methylsulfonyl group on the 2-phenyl ring, was designed to create compounds with dual inhibitory potential against COX-2 and aromatase. nih.gov

Palladium-catalyzed cross-coupling reactions are also powerful tools for scaffold derivatization. Starting from dichloroquinolines, Suzuki coupling with formylphenyl boronic acid can install formylphenyl groups at the 2- and 4-positions. These aldehyde functionalities can then be further derivatized, for instance, by reductive amination to produce 2,4-bis[(substituted-aminomethyl)phenyl]quinolines, which have been evaluated as antiprotozoal agents. nih.govresearchgate.net

The table below details key derivatization strategies for the 2-phenyl-4-quinolinol scaffold.

Starting ScaffoldPosition of DerivatizationReagents/Reaction TypeResulting Functional GroupEnhanced Functionality/ApplicationReference
2-Aryl-4-quinolonePosition 1 (N) or 4 (O)Alkylating agentsN-alkyl or O-alkylGeneral scaffold modification researchgate.net
2-Phenylquinolin-4-olPosition 4Multi-step conversionCarboxylic Acid, then AmideAccess to new derivative classes austinpublishinggroup.comresearchgate.net
2-Phenylquinoline-4-carboxylic acidPosition 4Multi-step conversionImidazolylmethylSelective COX-2 inhibition nih.gov
DichloroquinolinePositions 2 and 4Suzuki coupling, then reductive amination(Substituted-aminomethyl)phenylAntiprotozoal agents nih.govresearchgate.net

Structural Elucidation and Spectroscopic Characterization of 2 Phenyl 6 Trifluoromethyl 4 Quinolinol

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For 2-phenylquinolin-4-ol, the mass spectrum shows a prominent molecular ion peak ([M]+) at m/z 221, corresponding to its molecular weight. nih.gov The fragmentation pattern is characterized by major peaks at m/z 193 and 220. nih.gov

For 2-Phenyl-6-trifluoromethyl-4-quinolinol, the molecular weight is 289.23 g/mol . Therefore, the molecular ion peak ([M]+) would be expected at m/z 289. The addition of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, would significantly influence the fragmentation pathway. Key expected fragments would likely include:

Loss of a fluorine atom.

Loss of the CF3 group.

Fissions within the quinoline (B57606) ring system, guided by the positions of the substituents.

A hypothetical fragmentation table is presented below.

Fragment Proposed Structure Expected m/z
[M]+Intact Molecule289
[M-CF3]+Loss of trifluoromethyl group220
[M-CO]+Loss of carbonyl group (from tautomer)261

This table is predictive and based on general fragmentation principles.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its quinolinol structure, which exists in tautomeric equilibrium with its quinolone form, 2-phenyl-6-trifluoromethyl-1H-quinolin-4-one.

The analysis of related quinoline structures provides a basis for assigning the expected vibrational modes. researchgate.netmdpi.comresearchgate.net

O-H/N-H Stretching: Due to the keto-enol tautomerism, a broad band is expected in the region of 3400-3200 cm⁻¹ corresponding to both O-H stretching of the quinolinol form and N-H stretching of the quinolone form.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and quinoline rings are anticipated in the 3100-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band characteristic of the C=O group in the quinolone tautomer is expected between 1700-1650 cm⁻¹. mdpi.com

C=C and C=N Stretching: Vibrations associated with the aromatic rings and the C=N bond of the quinoline system typically appear in the 1600-1450 cm⁻¹ range. researchgate.net

C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group is expected around 1250-1200 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H/N-H StretchHydroxyl / Amine3400 - 3200 (Broad)
Aromatic C-H StretchPhenyl & Quinoline Rings3100 - 3000
C=O StretchKetone (Quinolone form)1700 - 1650 (Strong)
C=C / C=N StretchAromatic Rings1600 - 1450
C-F StretchTrifluoromethyl1350 - 1100 (Very Strong)
C-O StretchPhenolic Hydroxyl1250 - 1200

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by π→π* transitions within the extended aromatic system of the quinoline and phenyl rings.

Studies on related quinoline derivatives show that absorption spectra typically exhibit multiple bands in the UV region. beilstein-journals.orgbeilstein-archives.org The electronic transitions are influenced by both the substituents and the solvent environment. The phenyl group at the 2-position extends the π-conjugation of the quinoline system, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The trifluoromethyl group at the 6-position, being a strong electron-withdrawing group, can also modulate the energy of the molecular orbitals and influence the position of the absorption bands.

The absorption spectrum is expected to show two main regions of electronic transitions:

High-energy transitions: Occurring at shorter wavelengths (around 250-300 nm), corresponding to π→π* transitions within the benzenoid part of the quinoline ring and the phenyl substituent.

Low-energy transitions: Occurring at longer wavelengths (around 320-380 nm), attributed to π→π* transitions involving the entire conjugated system, which are more sensitive to substituent effects. beilstein-journals.org

Solvatochromic effects, where the absorption maximum shifts with solvent polarity, are also anticipated. researchgate.net More polar solvents can stabilize the ground and/or excited states differently, leading to shifts in the absorption bands.

Fluorescence Spectroscopy and Photophysical Property Investigation

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the electronic structure of the excited state. For related trifluoromethylated quinoline derivatives, fluorescence emission is typically observed in the 400-550 nm region. beilstein-journals.orgbeilstein-archives.org The exact emission wavelength is highly dependent on the solvent polarity. A bathochromic (red) shift in the emission maximum is generally observed as the polarity of the solvent increases. researchgate.net This positive solvatochromism indicates that the excited state has a larger dipole moment than the ground state and is more stabilized by polar solvents. researchgate.net The emission is attributed to the decay from the lowest singlet excited state (S₁) to the ground state (S₀).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of Φf is typically performed relative to a standard of known quantum yield. iss.com For a series of related trifluoromethylated quinoline-phenol Schiff bases, quantum yields were found to range from low to good (Φf = 0.12–0.85), depending on the specific substituents and the solvent used. beilstein-journals.org Generally, more rigid structures and less polar solvents can lead to higher quantum yields by reducing non-radiative decay pathways. The presence of the electron-withdrawing CF3 group can influence the quantum yield by affecting the rates of intersystem crossing and internal conversion.

The photophysical properties of quinoline derivatives are highly tunable by altering the substitution pattern and the surrounding environment (solvent). beilstein-journals.orgresearchgate.net

Influence of Substituents:

Trifluoromethyl Group (at C6): As a potent electron-withdrawing group, the -CF3 moiety can significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This can affect the charge distribution in both the ground and excited states, influencing the Stokes shift and quantum yield. beilstein-journals.org

Hydroxyl Group (at C4): The acidic proton of the hydroxyl group can participate in excited-state proton transfer (ESPT) processes, especially in protic solvents, which can lead to dual emission or quenching of fluorescence. Its tautomerization to a keto group creates a different chromophoric system with distinct photophysical properties.

Influence of Environment (Solvent):

Solvatochromism: As mentioned, a significant red shift in emission with increasing solvent polarity is expected, indicating a more polar excited state. researchgate.net This behavior is often analyzed using Lippert-Mataga plots to estimate the change in dipole moment upon excitation.

Stokes Shift: The difference in energy between the absorption and emission maxima (Stokes shift) is also expected to increase in more polar solvents. Higher Stokes shifts, observed in solvents like DMSO and MeOH for related compounds, indicate a greater degree of structural relaxation or reorientation of solvent molecules around the excited-state dipole. beilstein-journals.org

Property Influence of Phenyl Group Influence of CF3 Group Influence of Solvent Polarity
Absorption Max (λabs) Bathochromic Shift (Red Shift)Modulates energy levelsMinor shifts expected
Emission Max (λem) Bathochromic Shift (Red Shift)Modulates excited state energySignificant Bathochromic Shift
Stokes Shift Increases conjugation pathInfluences excited state polarityIncreases with polarity
Quantum Yield (Φf) Influenced by rigidity/electronicsCan enhance or quenchGenerally decreases with polarity

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would be required to elucidate its exact molecular geometry. This analysis would provide precise measurements of the bond lengths and angles within the quinolinol core, the phenyl substituent, and the trifluoromethyl group. Such data is fundamental to understanding the electronic and steric effects of the substituents on the quinoline ring system.

Although no specific data exists for the title compound, studies on structurally similar quinoline derivatives provide a basis for what might be expected. For instance, the analysis of related fluorinated quinoline compounds has revealed the significant influence of the trifluoromethyl group on the electronic distribution and geometry of the heterocyclic ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces would be anticipated to play a crucial role in its crystal packing. The presence of the hydroxyl group at the 4-position strongly suggests the formation of hydrogen bonds, likely between the hydroxyl hydrogen and the nitrogen atom of an adjacent quinoline ring, or with the oxygen of another hydroxyl group. These hydrogen bonds could lead to the formation of characteristic supramolecular motifs such as chains or dimers.

Furthermore, the aromatic nature of the quinoline and phenyl rings indicates the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, are a significant driving force in the packing of many aromatic compounds. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal structure. The electron-withdrawing nature of the trifluoromethyl group could also influence these stacking interactions.

Conformational Analysis and Dihedral Angle Determination

A key conformational parameter in this compound is the dihedral angle between the plane of the quinoline ring system and the plane of the phenyl substituent at the 2-position. This angle is determined by the balance of steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the quinoline ring, and the electronic effects that may favor a more planar or twisted conformation.

Advanced Computational and Theoretical Investigations on 2 Phenyl 6 Trifluoromethyl 4 Quinolinol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would provide deep insights into the properties of 2-Phenyl-6-trifluoromethyl-4-quinolinol. These investigations are fundamental to predicting the molecule's behavior and reactivity.

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of the atoms. For a molecule like this compound, which has a flexible phenyl group, conformational analysis is also crucial. This would involve rotating the phenyl ring relative to the quinoline (B57606) core to identify the most stable conformer and to understand the energy barriers between different orientations.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's stability and reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the nitrogen and oxygen atoms as potential sites for electrophilic attack, while the hydrogen atoms and regions near the electron-withdrawing trifluoromethyl group might show positive potential.

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data (if available), the accuracy of the computational model can be validated. Potential Energy Distribution (PED) analysis would further allow for the assignment of specific vibrational modes to the corresponding stretching, bending, or torsional motions of the atoms within the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the phenyl ring to the quinoline system and the effects of the electron-withdrawing trifluoromethyl group on the electronic structure. This analysis helps in understanding the stability arising from hyperconjugative interactions.

To understand the electronic absorption properties of the molecule, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results would predict the absorption wavelengths and the nature of the electronic transitions, for instance, whether they are localized on the quinoline core or involve charge transfer from the phenyl ring.

Prediction of Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules. biointerfaceresearch.comjmcs.org.mx These properties are determined by the molecule's response to an external electric field, which can be described by its polarizability (α) and first hyperpolarizability (β). researchgate.netscirp.org For a molecule to exhibit significant NLO effects, it often requires a substantial change in dipole moment upon electronic excitation, a feature typically found in systems with electron donor and acceptor groups connected by a π-conjugated bridge. scirp.org

In compounds structurally related to this compound, the quinoline ring system, substituted with electron-donating and electron-withdrawing groups, can facilitate intramolecular charge transfer (ICT), which is a key factor for a high NLO response. jmcs.org.mx The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, while the phenyl and hydroxyl groups can modulate the electronic properties of the quinoline core.

Computational methods like DFT with functionals such as B3LYP are commonly employed to calculate these properties. biointerfaceresearch.comkaratekin.edu.tr The polarizability (α) measures the linear response of the electron cloud to the electric field, while the first hyperpolarizability (β) quantifies the second-order, or nonlinear, response. researchgate.net A higher β value indicates a stronger NLO response, which is desirable for applications in optoelectronic devices. nih.govnih.gov Calculations for similar heterocyclic compounds show that theoretical predictions of NLO properties are highly dependent on the chosen computational method and basis set. scirp.orgkaratekin.edu.tr The computed values for related structures suggest that quinoline derivatives can possess significant NLO characteristics. biointerfaceresearch.com

Table 1: Representative Theoretical NLO Properties of Related Heterocyclic Compounds This table presents example data from structurally related compounds to illustrate the typical values obtained through DFT calculations, as direct experimental or theoretical values for this compound were not found in the provided search results.

Compound TypeMethodDipole Moment (µ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)Reference
Phenylpyridine DerivativeB3LYP/6-31++G(d,p)2.0 - 3.0~136 a.u. (~20.1 x 10-24)Low karatekin.edu.tr
Pyranoquinoline DerivativeB3LYP/6-311G(d,p)13.3Not SpecifiedNot Specified biointerfaceresearch.com
Triphenylamine-α-Cyanocinnamic AcidDFTNot SpecifiedNot Specified70537.95 a.u. jmcs.org.mx
DimethylaminocyanobiphenylB3LYP/6-31G(d,p)8.5028.87 x 10-24489.88 x 10-31 scirp.org

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.netnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level. researchgate.net For derivatives of this compound, docking studies can elucidate how the molecule might interact with biological targets.

Molecular docking simulations predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov These studies can also reveal the specific binding mode, which includes the conformation of the ligand and its orientation within the receptor's active site. researchgate.net For example, docking studies on quinoline derivatives have been used to predict their binding to targets like DNA gyrase and various kinases. nih.govnih.gov The results from these simulations help prioritize compounds for further experimental testing. mdpi.com

Table 2: Example Binding Affinities of Related Quinolone/Quinoline Derivatives with Protein Targets This table provides examples from the literature to illustrate the type of data generated from molecular docking studies.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolineS. aureus DNA Gyrase A-8.9 to -10.1 nih.gov
N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidePI3Kα-7.9 to -8.5 mdpi.com
Quinoline-based c-KIT Inhibitorc-KIT Kinase (mutants)Not specified in kcal/mol, but potent inhibition observed nih.gov

A primary outcome of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. For quinoline-based compounds, interactions often involve hydrogen bonding with polar residues and π-π stacking with aromatic residues like tyrosine or phenylalanine. Understanding these specific molecular recognition mechanisms is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. mdpi.com

By visualizing the binding mode of a ligand within a receptor's active site, computational studies can propose a molecular mechanism of action. researchgate.net For instance, if a compound is docked into the active site of an enzyme, the simulation can show whether it blocks the substrate-binding pocket or an allosteric site, thereby inhibiting the enzyme's function. mdpi.com Docking studies on quinoline derivatives have helped to mechanistically interpret their anti-cancer or anti-bacterial activities by showing how they interfere with critical signaling pathways or enzymes essential for pathogen survival. nih.govresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different properties onto the surface, such as d_norm, which highlights regions of close intermolecular contact. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds This table shows typical percentage contributions of various intermolecular interactions found in the crystal structures of similar compounds.

Compound TypeH···H Contacts (%)H···F/F···H Contacts (%)C···H/H···C Contacts (%)Other Contacts (%)Reference
6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinolineMajorMajorFavoredH···N, C···C, F···F researchgate.net
4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one37.916.4 (Cl···H)18.7O···H, N···H, C···C nih.gov
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate50.816.0 (Cl···H)5.3O···H, C···C, C···O, C···N researchgate.net

Solvent Effects and Environmental Impact on Theoretical Calculations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Theoretical calculations performed in the gas phase may not accurately represent the behavior of a molecule in solution. Therefore, computational models often incorporate solvent effects to provide more realistic predictions. researchgate.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. mdpi.comnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. The inclusion of solvent effects can alter the calculated free energy profiles of reactions, modify energy barriers, and influence molecular properties like NLO response and electronic absorption spectra. mdpi.comnih.gov For instance, studies have shown that the polarity of the solvent can change reaction yields and that the inclusion of a solvent model can lead to an enhancement of predicted NLO responses compared to in vacuo calculations. mdpi.comnih.gov DFT calculations on the dealkylation of certain phenols have shown that different reaction pathways can be favored or disfavored based on the solvent environment, highlighting the critical role of including these effects for accurate mechanistic predictions. acs.org

Structure Activity Relationship Sar and Mechanistic Insights of 2 Phenyl 6 Trifluoromethyl 4 Quinolinol Analogues

Influence of Substituent Modifications on Molecular Activity and Selectivity

The biological activity of the 2-phenyl-6-trifluoromethyl-4-quinolinol scaffold is highly sensitive to substituent modifications at various positions on the quinoline (B57606) and phenyl rings. Systematic alterations have provided significant insights into the structural requirements for molecular activity and selectivity.

The quinoline core is a prevalent motif in both natural products and synthetic compounds, serving as a critical pharmacophore in drug development. nih.gov The introduction of a trifluoromethyl (-CF3) group at the C-6 position is a well-established strategy in medicinal chemistry. nih.gov This highly lipophilic and electron-withdrawing group can significantly enhance metabolic stability, membrane permeability, and binding affinity. nih.gov In many aryl-urea derivatives, for example, the trifluoromethyl substituent has been shown to increase potency through multipolar interactions with carbonyl groups in target proteins. nih.gov

Modifications on the 2-phenyl ring also play a pivotal role in modulating biological activity. Studies on related 2-arylquinoline derivatives have demonstrated that the nature and position of substituents on this ring can drastically alter cytotoxicity and selectivity against various cancer cell lines. rsc.org For instance, in a series of C-6 substituted 2-phenylquinolines, compounds displayed significant activity against PC3 (prostate) and HeLa (cervical) cancer cells, while showing less sensitivity towards MCF-7 and SKBR-3 (breast) cells. rsc.org This highlights the potential for tuning selectivity through substitution.

Furthermore, the C-4 position of the quinoline ring is critical. In many related quinoline structures, such as 4-anilino-3-quinolinecarbonitriles, the size of substituents at positions around the C-4 amino group can influence inhibitory activity. nih.gov While the subject compound has a hydroxyl group at C-4, this position remains a key point for interaction with biological targets.

The following interactive data table summarizes the structure-activity relationships of selected 2-arylquinoline analogues, highlighting the impact of substitutions on their anticancer activity.

CompoundR1 (at C-6)R2 (on 2-phenyl ring)Biological Activity (IC50, μM) - HeLa CellsBiological Activity (IC50, μM) - PC3 CellsReference
Quinololine 13-OCH2O-H8.3>100 rsc.org
Quinololine 12-OCH2O-4'-Cl>10031.37 rsc.org
Quinololine 11-OCH2O-3'-Cl>10034.34 rsc.org
CHM-1-OCH2O-2'-FGood anticancer activity (log GI50 < -7.0) against numerous cancer cell lines nih.gov

Tautomeric Equilibria (e.g., Quinolinol-Quinolone Forms) and their Role in Biological Function

The this compound scaffold can exist in two tautomeric forms: the enol form (4-quinolinol) and the keto form (4-quinolone). This equilibrium is a critical aspect of its chemistry and has profound implications for its biological function, as the two forms possess different physicochemical properties, including hydrogen bonding capacity and planarity, which affect drug-receptor interactions. nih.gov

Computational studies on various 4-hydroxyquinoline (B1666331) derivatives have shown that the keto form is generally more stable. rsc.orgresearchgate.net For instance, density functional theory (DFT) calculations on 2-methyl-4-quinolinol indicated that the keto tautomer is more stable than the enol form. rsc.org This preference for the 4-quinolone form is also observed in solution. Studies using 13C NMR spectroscopy on 3-substituted 2-methyl-quinolin-4(1H)-ones in DMSO-d6 solution showed significant deshielding of the C4 carbon nucleus, which is characteristic of the 4-oxo (keto) form. nuph.edu.ua

The position of the tautomeric equilibrium can be influenced by several factors:

Substituents: The electronic nature of substituents on the quinoline ring can shift the equilibrium. Electron-withdrawing groups tend to favor the keto form. In a study of 1-benzamidoisoquinoline derivatives, the relative amount of the amide (keto-like) form varied from 74% with a strong electron-donating group to 38% with a strong electron-accepting group on the phenyl ring. mdpi.com

Solvent: The polarity of the solvent can influence the tautomeric balance by differential solvation of the tautomers. mdpi.comresearchgate.net Intermolecular hydrogen bonding with solvent molecules can compete with the intramolecular hydrogen bonds present in the enol tautomer. mdpi.com

pH: The physiological pH can also play a role, as the protonation state of the molecule can affect which tautomeric form predominates. nih.gov

The biological relevance of this tautomerism is significant. The different shapes and hydrogen-bonding patterns of the quinolinol and quinolone tautomers mean they can interact differently with target proteins. It is plausible that one tautomer is responsible for binding to a specific biological target, or that the equilibrium itself is a key feature for activity, allowing the molecule to adapt to different biological environments. nih.govnih.gov For example, the ability to act as both a hydrogen bond donor and acceptor is a key feature of many enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoline derivatives, various QSAR models have been developed to predict activities ranging from anticancer to antimicrobial. nih.govnih.gov These models are invaluable in the early stages of drug discovery for predicting the activity of novel compounds and guiding synthetic efforts. nih.govyoutube.com

A typical QSAR study involves the following steps:

Data Set Compilation: A series of structurally related compounds, such as analogues of this compound, with experimentally determined biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govbiointerfaceresearch.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds that were not used in model development. nih.govnih.gov

For quinoline-based inhibitors, QSAR studies have revealed the importance of various descriptors. For instance, a QSAR study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors showed that the size of substituents at the C7 position and steric hindrance were key factors influencing activity. nih.gov Another study on pyrazolo[4,3-c]quinolin-3-(3H)-ones indicated that electronic and spatial descriptors, as well as molecular density and dipole moments, play important roles in their affinity for the benzodiazepine (B76468) receptor. iaea.org

While a specific QSAR model for this compound was not found, the principles from studies on analogous structures suggest that descriptors related to the trifluoromethyl group's electronegativity and the steric and electronic properties of the 2-phenyl substituent would be critical for predicting its biological activity.

QSAR Model TypeCompound SeriesKey Findings/Important DescriptorsReference
Multiple Linear Regression (MLR) and Support Vector Regression (SVR)4-anilino-3-quinolinecarbonitriles (Src kinase inhibitors)Size of substituents at C7 and steric hindrance effects are crucial for activity. nih.gov
Piecewise Hyper-sphere ModelingPyrazolo[4,3-c]quinolin-3-(3H)-ones (BzR affinity)Electronic and spatial descriptors, molecular density, and dipole moments are important. iaea.org
2D-QSARChalcone Analogues (ACE inhibitors)Statistically robust models can be generated using interpretable 2D descriptors. biointerfaceresearch.com
2D/3D-QSARQuinoline Derivatives (Antimalarial)Models showed good predictive capacity for antimalarial activity against P. falciparum. nih.gov

Ligand Efficiency and Molecular Descriptors in Activity Profiling

In modern drug discovery, assessing the "quality" of a lead compound goes beyond just its potency. Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size. It is calculated by dividing the binding affinity (e.g., in terms of pIC50 or pKi) by the number of non-hydrogen atoms. A higher LE indicates a more efficient binder, which is a desirable trait for a drug candidate as it suggests that the compound's size is being used effectively to achieve its potency.

In addition to LE, a variety of molecular descriptors are used to create a comprehensive activity profile of a compound series. These descriptors help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecules, a process often referred to as drug-likeness analysis. ijpsjournal.com

Key molecular descriptors relevant to the activity profiling of this compound analogues include:

Lipophilicity (cLogP): This descriptor affects solubility, membrane permeability, and metabolic stability. Studies on 2-arylquinoline derivatives have shown a relationship between higher lipophilicity and better cytotoxic effects in certain cancer cell lines. rsc.org

Molecular Weight (MW): Lower molecular weight is generally preferred for better absorption and distribution.

Topological Polar Surface Area (TPSA): This is a good indicator of a drug's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These are crucial for molecular recognition and binding to biological targets.

In silico tools are widely used to predict these properties for novel compounds. For example, ADMET profiling of 4-phenyl-2-quinolone derivatives indicated good drug-likeness and bioavailability. nih.gov Similarly, toxicity profiling of designed quinoline analogues as anti-tubercular agents showed that some designed compounds had a better predicted safety profile than standard drugs. ijpsjournal.com

The combination of potency data with ligand efficiency and ADMET profiling provides a multi-parameter optimization approach, allowing for the selection of lead candidates with a balanced profile of potency, efficiency, and drug-like properties. For the this compound scaffold, the trifluoromethyl group would significantly increase lipophilicity, which would need to be balanced with other substitutions to maintain favorable drug-like properties.

Research Applications of 2 Phenyl 6 Trifluoromethyl 4 Quinolinol and Its Derivatives

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the quinoline (B57606) scaffold, modulated by the electron-withdrawing trifluoromethyl group and the phenyl substituent, makes 2-Phenyl-6-trifluoromethyl-4-quinolinol and its derivatives promising candidates for the development of fluorescent probes and sensors.

Biological Imaging Applications

While direct studies showcasing this compound in biological imaging are not extensively documented in available research, the broader class of quinoline-based fluorescent small molecules is recognized for its utility in live-cell imaging. chemimpex.com The core quinoline structure is amenable to functionalization, allowing for the tuning of its photophysical properties to suit various imaging applications, including use as pH-sensitive sensors. chemimpex.com

Derivatives of the target compound, such as Schiff bases formed from 6-amino-4-(trifluoromethyl)quinolines, have been synthesized and their photophysical properties studied. These derivatives exhibit good fluorescence quantum yields, a critical characteristic for imaging probes. chemimpex.com For instance, a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols demonstrated favorable photophysical characteristics, suggesting their potential as fluorescent scaffolds. dntb.gov.ua Furthermore, pyrroloquinoline derivatives have been successfully developed as fluorescent probes for the selective detection and cell imaging of specific biomolecules like lysine, highlighting the adaptability of the quinoline framework for creating targeted imaging agents. nih.gov These findings collectively suggest the significant potential of this compound derivatives as platforms for developing novel probes for biological imaging.

Chemical Sensing Technologies

The development of chemosensors for the detection of various analytes, particularly metal ions, is a significant area of research. Quinoline derivatives are frequently employed in the design of these sensors. The trifluoromethyl group can enhance the stability and lipophilicity of molecules, which are advantageous properties for sensor development. chemimpex.com

Schiff base derivatives of 2-aryl-4-(trifluoromethyl)quinolines have been investigated for their photophysical properties, which form the basis of their sensing capabilities. chemimpex.comdntb.gov.ua These compounds have shown good stability and fluorescence, which could potentially be quenched or enhanced upon binding with specific analytes. chemimpex.comdntb.gov.ua For example, a novel quinoline-based Schiff base was developed as a selective fluorescent-colorimetric sensor for lead ions (Pb²⁺), demonstrating an "on-off" detection mechanism with high sensitivity. chemimpex.com Although research has not yet specifically detailed the application of this compound as a chemical sensor, the proven success of its structural analogues provides a strong rationale for its investigation in this area. The functional groups present in the molecule offer sites for interaction with analytes, which could lead to the development of new selective and sensitive chemical sensing technologies.

Liquid Crystal Properties and Material Science Applications

The rigid, aromatic structure of the 2-phenyl-6-trifluoromethylquinoline core suggests its utility as a mesogen, the fundamental building block of liquid crystals.

Thermotropic Behavior and Mesophase Characterization

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. Research on derivatives of this compound has confirmed their liquid crystalline nature. A study on a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, which are structurally related to the target compound, revealed their mesomorphic properties. researchgate.net

The investigation showed that the liquid crystalline behavior, specifically the formation of a nematic phase, is highly dependent on the molecular geometry and length. researchgate.net For instance, a derivative with a 4-(phenylethynyl)phenyl group at the 2-position exhibited a monotropic nematic mesophase, while shorter derivatives did not display liquid crystal behavior. researchgate.net This highlights the importance of molecular design in achieving desired liquid crystalline properties. The study of these derivatives provides insight into how modifications to the this compound backbone can be used to control the thermotropic behavior and the type of mesophase formed.

Table 1: Mesophase Behavior of a 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinoline Derivative Data extracted from a study on related compounds, illustrating the principle of thermotropic behavior.

Compound Mesophase Type Transition Temperatures (°C)
2-(4-(Phenylethynyl)phenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline Nematic (Monotropic) Crystal to Isotropic: 210°C, Isotropic to Nematic: 205°C (on cooling)

This table is illustrative and based on data for a closely related derivative to demonstrate thermotropic properties.

Application in Advanced Materials (e.g., Coatings, Polymers)

The unique properties of quinoline derivatives containing trifluoromethyl groups make them attractive for the development of advanced materials. There is research interest in incorporating such compounds into materials like coatings and polymers to enhance their performance. chemimpex.comchemimpex.com Liquid crystal polymers (LCPs) are a class of materials known for their high mechanical strength, thermal stability, and chemical resistance. chemicalbook.com The mesogenic nature of this compound derivatives suggests their potential use as monomers in the synthesis of LCPs. researchgate.net

While specific examples of polymers or coatings derived directly from this compound are not detailed in the available literature, the general class of thermotropic liquid crystal polymers is used in a wide array of high-performance applications. researchgate.net The incorporation of fluorinated groups like trifluoromethyl is a known strategy to modify the properties of polymers, often enhancing thermal stability and chemical resistance. orgsyn.org Therefore, it is plausible that this compound could serve as a valuable monomer or additive in the formulation of high-performance polymers and coatings, although further research is required to explore this potential.

Coordination Chemistry and Catalysis

The quinoline ring system, particularly with a hydroxyl group at the 4-position, possesses nitrogen and oxygen atoms that can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel metal complexes. The field of transition-metal catalysis frequently utilizes such organic ligands to tune the catalytic activity and selectivity of the metal center. ias.ac.in

The synthesis of quinoline-based metal complexes is an active area of research due to their potential applications in various catalytic processes. researchgate.net Transition metal complexes involving quinoline derivatives have been explored for a range of reactions. ias.ac.in For example, copper-catalyzed reactions have been used for the synthesis of substituted quinolines themselves. ias.ac.in While specific studies on the coordination of this compound with metal ions and the catalytic activity of the resulting complexes are not yet widely reported, the fundamental structure of the molecule strongly suggests its potential in this domain. The electron-withdrawing trifluoromethyl group can influence the electron density at the coordination sites, which in turn can affect the stability and catalytic properties of the metal complexes. Further investigation into the synthesis and characterization of such complexes is needed to unlock their potential in catalysis.

Ligand Design in Metal Complexes

The molecular architecture of this compound is well-suited for acting as a ligand in the formation of metal complexes. The quinoline ring system contains a nitrogen atom which is a primary coordination site. Additionally, the hydroxyl group at the 4-position can be deprotonated to form a quinolinate anion, providing a bidentate N,O-chelate binding mode. This chelation is a common feature for 8-hydroxyquinoline (B1678124) derivatives, which are renowned for their ability to form stable complexes with a wide array of metal ions. mdpi.com

Research into related structures supports the potential of this compound in ligand design. For instance, a series of dinuclear paddle-wheel like transition metal complexes have been synthesized using a 2-phenylquinoline-4-carboxylic acid derivative. nih.gov In these complexes, the carboxylate group at the 4-position, analogous to the hydroxyl group in the target compound, participates in metal binding. The resulting metal complexes, including those with Zn(II) and Cd(II), demonstrated significant biological activity, which was enhanced compared to the free ligand. nih.gov

Furthermore, the electronic properties of the ligand can be fine-tuned by its substituents. The electron-withdrawing nature of the trifluoromethyl group at the 6-position can influence the electron density on the quinoline ring system, thereby affecting the stability and the electrochemical properties of the resulting metal complexes. Studies on other functionalized quinoline and quinoxaline (B1680401) ligands have shown that the choice of metal and the ligand's substituent pattern are crucial in determining the final complex's geometry, which can range from tetrahedral to octahedral and trigonal bipyramidal structures. mdpi.comnih.gov This tunability is essential for designing complexes with specific catalytic, photophysical, or biological functions.

Role in Novel Catalytic Systems

Quinoline derivatives and their metal complexes have emerged as versatile components in the development of novel catalytic systems. The combination of a stable heterocyclic core and tunable electronic properties makes them effective as either catalysts themselves or as ligands for catalytically active metal centers.

Studies have demonstrated that complexes formed between quinoline derivatives and copper salts can effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic process is dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Similarly, a granular cobalt-based catalyst, prepared in-situ from Co(OAc)₂, has been successfully used for the pressure hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, showcasing the role of these systems in hydrogenation reactions. researchgate.net

The presence of the trifluoromethyl group is particularly significant for catalytic applications. Electron-poor ligands, such as those containing CF₃ groups, are frequently employed in asymmetric catalysis. For example, a pyridine-oxazoline ligand featuring a trifluoromethyl group at the 5-position of the pyridine (B92270) ring forms highly active and enantioselective palladium complexes for the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov The trifluoromethyl group enhances the catalytic activity and stability. Given that this compound contains both the quinoline core and a CF₃ group, it holds potential for use in various metal-catalyzed reactions, including C-H activation, cross-coupling, and hydrogenation processes, which often utilize palladium, copper, and nickel catalysts. nih.govnih.gov

Investigation as Potential Organic Light-Emitting Diode (OLED) Emitters

The photophysical properties of quinoline derivatives make them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The trifluoromethyl substituent (CF₃) is a key feature in this context, as it is known to improve the performance of OLED materials. This group can enhance electron transport capabilities and reduce intermolecular stacking, which helps to prevent aggregation-caused quenching and improve the efficiency of phosphorescent materials. beilstein-journals.org

Research on new trifluoromethylated quinoline-phenol Schiff bases, which share structural similarities with the target compound, has shown that these molecules exhibit good fluorescence quantum yields and high photostability. beilstein-journals.orgbeilstein-archives.org Specifically, derivatives of 1H-pyrazolo[3,4-b]quinoline containing a CF₃ group have been synthesized and successfully used as emitters in OLEDs, producing bright bluish-green light with high efficiency. mdpi.com The performance of these devices is summarized in the table below.

CompoundEmission Wavelength (nm)Maximum Brightness (cd/m²)Current Efficiency (cd/A)CIE Coordinates (x, y)
Mol3 (1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline)5061436.01.260.007, 0.692

Data sourced from a study on trifluoromethyl substituted derivatives of pyrazoloquinolines. mdpi.com

Furthermore, platinum(II) complexes incorporating a 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline ligand have been developed as emitters for solution-processed multi-layer OLEDs. rsc.org These complexes achieved a maximum luminous efficiency of 4.88 cd A⁻¹ and a power efficiency of 4.65 lm W⁻¹, demonstrating that the combination of a phenyl-quinoline structure with a trifluoromethyl group is a viable strategy for creating efficient phosphorescent emitters. rsc.org The collective findings suggest that this compound and its derivatives are strong candidates for further investigation as emitter materials in next-generation OLED displays.

In Vitro Biological Activity Studies of 2 Phenyl 6 Trifluoromethyl 4 Quinolinol Analogues: Mechanistic Insights

Molecular Interaction Studies with Biomolecules

The interaction of 2-phenyl-6-trifluoromethyl-4-quinolinol analogues with essential biomolecules like DNA and human serum albumin (HSA) has been a key area of investigation to understand their pharmacokinetic and pharmacodynamic profiles.

DNA Binding Investigations

The quinoline (B57606) framework, particularly when substituted with a trifluoromethyl group, has been shown to interact with DNA. Studies on hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems, which are structural analogues, have provided significant insights into these interactions. nih.gov These compounds engage with calf thymus DNA (CT-DNA), and this binding has been explored through various spectroscopic methods and molecular docking simulations. nih.gov

Research indicates that some quinoline-based compounds can act as DNA intercalators. biorxiv.org This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can lead to conformational changes in the DNA structure. biorxiv.org Such interactions are crucial as they can interfere with DNA replication and transcription, forming the basis of the antiproliferative effects observed in many quinoline derivatives. nih.gov For certain 4-aminoquinoline (B48711) analogues, the interaction with DNA is a prerequisite for the inhibition of DNA-acting enzymes like DNA methyltransferases (DNMTs). researchgate.net These compounds are considered competitive inhibitors with respect to the DNA substrate. researchgate.net Molecular docking studies of 2-aryl-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines suggest that these molecules preferentially bind to the minor groove of the DNA. nih.gov

Human Serum Albumin (HSA) Binding Experiments

The binding of drug candidates to Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a critical determinant of their distribution and half-life in the body. nih.govmdpi.com The interaction of trifluoromethyl-quinoline analogues with HSA has been investigated to understand their transport and bioavailability.

Studies on 2-aryl-6-(triazol-1-yl)-4-(trifluoromethyl)quinolines demonstrated significant binding to HSA, which was confirmed by fluorescence quenching experiments. nih.gov The quenching mechanism is reported to be static, indicating the formation of a stable ground-state complex between the quinoline analogue and HSA. nih.govnih.gov Thermodynamic analysis revealed that these binding interactions are spontaneous. nih.govnih.govnih.gov

Molecular docking simulations have identified the probable binding sites for these compounds on the HSA molecule. For several trifluoromethyl-quinoline derivatives, the preferred binding location is within the hydrophobic cavity of subdomain IIA of HSA, which is also the binding site for many known drugs. nih.gov Similarly, studies on dihydroquinazolinone derivatives, including a trifluoromethyl-substituted analogue, showed binding at site II (subdomain IIIA) of HSA, driven primarily by hydrophobic interactions. mdpi.com The introduction of a trifluoromethyl group can influence the binding affinity, often enhancing it due to its lipophilic nature. mdpi.com

Antimicrobial Efficacy Assessments

Analogues of this compound have been evaluated for their effectiveness against a variety of microbial pathogens. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.

Antibacterial Activity

Novel series of 2-phenyl-quinoline analogues have demonstrated notable in vitro antibacterial activity. For instance, a set of quinolone-triazole conjugates derived from 2-phenylquinoline-4-carboxylic acid was tested against a panel of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The antibacterial efficacy was determined using the standard broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). nih.gov

Some of these compounds showed promising activity, particularly against Gram-positive strains like Staphylococcus aureus. nih.gov In one study, derivatives of 2-phenyl-quinoline-4-carboxylic acid displayed good activity against Staphylococcus aureus, with some compounds also showing inhibition against the Gram-negative bacterium Escherichia coli. mdpi.com The structure-activity relationship studies suggest that the nature and position of substituents on the phenyl and quinoline rings significantly influence the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected 2-Phenyl-Quinoline Analogues

This table is interactive. Users can sort and filter the data.

Compound ID Bacterial Strain Activity (MIC in µg/mL) Reference
5a4 Staphylococcus aureus 64 mdpi.com

Note: The specific structures of compounds 5a4 and 5a7 are detailed in the cited literature.

Antifungal Activity

The antifungal potential of quinoline derivatives is also an area of active research. The inclusion of fluorine atoms in the molecular structure is a known strategy to enhance antifungal efficacy. nih.gov A series of new fluorinated quinoline analogues were synthesized and tested against various phytopathogenic fungi. nih.gov

The results indicated that these compounds possess a broad spectrum of activity. For example, certain 2,6-disubstituted quinolines were identified as having potent fungicidal activity against Candida albicans and the emerging pathogen Candida glabrata. biorxiv.org Some of these compounds also demonstrated significant activity against C. albicans biofilms, which are notoriously resistant to conventional antifungal agents. biorxiv.org The mechanism of action for some quinazoline (B50416) derivatives has been linked to the inhibition of chitin (B13524) synthase, an essential enzyme for the fungal cell wall. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Analogues

This table is interactive. Users can sort and filter the data.

Compound Class Fungal Strain Activity Metric Result Reference
2,6-disubstituted quinoline (Comp. 1) Candida albicans MFC < 15 µM biorxiv.org
2,6-disubstituted quinoline (Comp. 5) Candida glabrata MFC < 15 µM biorxiv.org
2,6-disubstituted quinoline (Comp. 1) C. albicans Biofilm BEC50 ~25 µM biorxiv.org
Fluorinated quinoline (Comp. 2g) R. solani Inhibition 80.8% at 50 µg/mL nih.gov

MFC: Minimal Fungicidal Concentration; BEC50: 50% Biofilm Eradication Concentration. Specific compound structures are detailed in the cited literature.

Anticancer and Antiproliferative Activity Studies (In Vitro)

The 2-phenyl-4-quinolone skeleton is recognized as an effective antimitotic scaffold. nih.gov Analogues featuring this core, including those with trifluoromethyl substitutions, have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. mdpi.comnih.gov

These compounds often exert their effects by disrupting microtubule polymerization, a critical process for cell division. nih.gov For example, the 2-phenyl-4-quinolone derivative CHM-1 showed potent anticancer activity against numerous cell lines in the NCI-60 screen. nih.gov The introduction of a trifluoromethyl group is a common strategy in the design of modern anticancer agents, as it can enhance properties like metabolic stability and cell permeability. mdpi.com

Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have shown significant antiproliferative activity against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). mdpi.com Similarly, novel oxiranyl-quinoxaline derivatives, some with trifluoromethylphenyl groups, displayed good antiproliferative activity against neuroblastoma cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Quinolone/Quinoline Analogues

This table is interactive. Users can sort and filter the data.

Compound Class/ID Cancer Cell Line Activity Metric Result (µM) Reference
4-Phenyl-2-quinolone (Comp. 22) COLO205 (Colon) IC50 0.32 nih.gov
4-Phenyl-2-quinolone (Comp. 22) H460 (Lung) IC50 0.89 nih.gov
Thiazolo[4,5-d]pyrimidine (Comp. 3b) NCI-60 Panel GI50 Varies (Potent) mdpi.com
Oxiranyl-quinoxaline (Comp. 11a) SK-N-SH (Neuroblastoma) IC50 2.49 nih.gov
Oxiranyl-quinoxaline (Comp. 11b) IMR-32 (Neuroblastoma) IC50 3.96 nih.gov

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition. Specific compound structures are detailed in the cited literature.

Cellular Viability and Growth Inhibition Assays

The cytotoxic potential of 2-phenyl-4-quinolone derivatives has been evaluated across a variety of human cancer cell lines. These studies are foundational in cancer research, providing the initial assessment of a compound's ability to inhibit cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to determine cell viability, with results often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%.

A series of fluorinated 2-phenyl-4-quinolone derivatives have demonstrated significant cytotoxic activities. For instance, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone exhibited potent growth inhibition against renal and melanoma tumor cell lines, with a log GI50 value of less than -8.00. nih.gov Similarly, 2-phenyl- and 2-(2'-fluorophenyl)-4-quinolone-8-acetic acids have shown potent cytotoxicity with ED50 values at nanomolar concentrations. acs.org

The substitution pattern on the 2-phenyl-4-quinolone core plays a crucial role in determining the cytotoxic potency. Studies on 4-phenyl-2-quinolone derivatives, which are structural isomers, have also provided valuable insights. For example, the compound HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) displayed significant antiproliferative activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. nih.gov

Interactive Table: Cytotoxicity of 2-Phenyl-4-quinolone Analogues in Human Cancer Cell Lines

CompoundCancer Cell LineAssayResult (IC50/ED50)Reference
2'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and MelanomaGI50< 10 nM nih.gov
2-Phenyl-4-quinolone-8-acetic acidHuman tumor cell linesED50Nanomolar range acs.org
2-(2'-fluorophenyl)-4-quinolone-8-acetic acidHuman tumor cell linesED50Nanomolar range acs.org
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)HL-60, Hep3B, H460IC500.4 - 1.0 µM nih.gov

Apoptotic Pathway Induction (e.g., DNA Fragmentation, Caspase Activation, PARP-1 Cleavage)

Beyond simple growth inhibition, understanding the mechanism by which cancer cells are eliminated is crucial. Many effective anticancer agents induce apoptosis, a form of programmed cell death, in tumor cells. Analogues of 2-phenyl-4-quinolone have been shown to trigger this process through various molecular events.

One such analogue, YT-1 (2-phenyl-4-quinolone), has been demonstrated to induce apoptosis in human leukemia U937 cells. acs.org This was evidenced by the appearance of apoptotic bodies, DNA fragmentation detected by agarose (B213101) gel electrophoresis, and confirmation of early apoptosis through Annexin V/PI staining. acs.org Mechanistically, YT-1 was found to disrupt the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic proteins Bax and Bak and a decrease in the anti-apoptotic protein Bcl-2. acs.org This cascade of events culminates in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway. acs.org Poly(ADP-ribose) polymerase-1 (PARP-1), a substrate of caspase-3, is then cleaved, a hallmark of apoptosis. nih.govnih.govnih.gov

Another derivative, Smh-3 (2-[3-(methylamino)-phenyl]-6-(pyrrolidin-1-yl) quinolin-4-one), also induces mitochondria-dependent apoptotic cell death in HL-60 human leukemia cells. nih.gov

Tubulin Binding and Antimitotic Effects

The cytoskeleton, particularly microtubules, plays a critical role in cell division (mitosis). Compounds that interfere with tubulin polymerization, the process of forming microtubules, can arrest cells in the mitotic phase of the cell cycle, leading to cell death. Several fluorinated 2-phenyl-4-quinolone derivatives have been identified as potent antimitotic agents that act by inhibiting tubulin polymerization. nih.gov

For example, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.46 μM. nih.gov This compound also inhibited the binding of radiolabeled colchicine (B1669291) to tubulin, suggesting that it interacts with the colchicine-binding site on tubulin. nih.gov The activity of this compound was comparable to that of well-known antimitotic natural products like colchicine, podophyllotoxin, and combretastatin (B1194345) A-4. nih.gov The ketone moiety in the 4-quinolone structure appears to be essential for this activity. nih.gov

Inhibition of Specific Enzymatic Targets (e.g., hTopoIIα, PI3Kα)

In addition to targeting the cytoskeleton, quinolone derivatives have been investigated for their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Human topoisomerase IIα (hTopoIIα) and phosphoinositide 3-kinase alpha (PI3Kα) are two such targets.

Quinolones are known to interact with type II topoisomerases. nih.gov While much of the research has focused on their antibacterial effects via inhibition of bacterial DNA gyrase and topoisomerase IV, some members of this family also show activity against eukaryotic topoisomerase IIα. nih.gov This inhibition can lead to the generation of double-stranded DNA breaks, ultimately triggering cell death.

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. The alpha isoform of PI3K is frequently mutated in various cancers, making it an attractive therapeutic target. Certain quinoline-based molecules have been developed as inhibitors of this pathway. nih.gov For instance, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and evaluated as PI3Kα inhibitors, with some derivatives showing activity against colorectal cancer cell lines. mdpi.com

Modulation of Cell Proliferation Markers (e.g., PCNA)

Proliferating cell nuclear antigen (PCNA) is a critical protein involved in DNA replication and repair. Its expression is elevated in proliferating cells, making it a marker for cell proliferation and a potential target for anticancer therapies. While direct studies on the modulation of PCNA by this compound analogues are limited, the inhibition of PCNA is a recognized strategy in cancer treatment. Inhibitors of PCNA can disrupt DNA replication and repair processes, leading to enhanced cytotoxicity of DNA-damaging agents. nih.gov

Antitubercular Agent Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of drug-resistant strains. nih.gov The quinolone scaffold has been a fruitful area of research for new antitubercular agents. Fluoroquinolones, such as moxifloxacin (B1663623) and levofloxacin, are important second-line drugs for the treatment of multidrug-resistant TB (MDR-TB). nih.govnih.govacs.org

Specifically, derivatives of 2-trifluoromethyl-4-quinolinol have been synthesized and evaluated for their activity against M. tuberculosis. A study on substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs revealed that several compounds exhibited activity against both sensitive and resistant strains of M. tuberculosis. nih.gov Six compounds, in particular, showed promising minimum inhibitory concentrations (MIC) around 7-8 μM against the sensitive ATCC 27294 strain and a resistant T113 strain. nih.gov Importantly, some of these active compounds were found to be non-cytotoxic against Vero cells at concentrations near their MIC, suggesting a favorable selectivity index. nih.gov

Another study focused on 4-N-alkylated-2-trifluoromethyl-quinoline analogues. nih.gov Several of these compounds displayed activity against both sensitive and resistant M. tuberculosis strains, with some showing MIC values as low as 4-5 μM against resistant strains. nih.gov The non-cytotoxic nature of the most potent compounds against host cells highlights the potential of this chemical class for further development. nih.gov

Interactive Table: Antitubercular Activity of 2-Trifluoromethyl-4-quinolinol Analogues

Compound TypeM. tuberculosis StrainActivity (MIC)Reference
2-Trifluoromethyl-4-quinolinylhydrazone analoguesATCC 27294 (sensitive)~7 - 8 µM nih.gov
2-Trifluoromethyl-4-quinolinylhydrazone analoguesT113 (resistant)~7 - 8 µM nih.gov
4-N-Alkylated-2-trifluoromethyl-quinoline analoguesSensitive Strain9 - 12 µM nih.gov
4-N-Alkylated-2-trifluoromethyl-quinoline analoguesResistant Strains4 - 5 µM nih.gov

Antiplasmodial Agent Development

Malaria, caused by Plasmodium parasites, continues to be a devastating disease, and the spread of drug-resistant strains necessitates the development of new antiplasmodial agents. acs.org Quinolone derivatives have a long history in antimalarial research, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being mainstays of treatment for many years. acs.org

Recent research has focused on novel quinolones, including those with trifluoromethyl substitutions, as potential next-generation antimalarials. These compounds often target the parasite's mitochondrial respiratory chain, a different mechanism of action compared to traditional quinolines. nih.gov Specifically, they can inhibit the cytochrome bc1 complex, similar to the drug atovaquone. acs.org

Studies on quinolone derivatives with extended alkyl or alkoxy side chains terminated by a trifluoromethyl group have shown potent antiplasmodial activity, with IC50 values in the low nanomolar range against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. acs.org The observation that some of these "endochin-like quinolones" are active against atovaquone-resistant parasites is particularly significant, suggesting they may have a nuanced interaction with the target or a dual mechanism of action. acs.orgnih.gov The 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) scaffold is a key intermediate in the synthesis of such antiplasmodial agents. researchgate.net

Compound ClassPlasmodium falciparum Strain(s)Activity (IC50)TargetReference
Quinolones with trifluoroalkyl side chainsChloroquine-sensitive & multidrug-resistant1.2 to ~30 nMCytochrome bc1 complex acs.org
4-(1H)-quinolone-3-diarylethersP. falciparum & P. vivaxHighly activeCytochrome bc1 complex nih.gov
Fluoroquinolone analoguesChloroquine-sensitive1.33 µg/mL (most active)Not specified nih.gov

Antiviral Efficacy Evaluations (e.g., against SARS-CoV-2)

The 2-phenylquinoline (B181262) scaffold has emerged as a structure of significant interest in the search for effective antiviral agents, particularly against coronaviruses. In a phenotypic-based screening for potential inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a compound featuring a 2-phenylquinoline framework was identified as a promising initial hit, displaying an EC50 value of 6 µM and a CC50 value of 18 µM. nih.govx-mol.com Subsequent synthesis and evaluation of analogues led to the discovery of derivatives with low micromolar activity against SARS-CoV-2 replication, and these compounds showed no cytotoxicity at concentrations up to 100 μM. nih.govx-mol.com

Further investigations revealed that specific structural modifications significantly influence antiviral potency. For instance, compounds with multiple methoxy (B1213986) groups on the quinoline ring, such as 6,8-dimethoxy and 5,7-dimethoxy derivatives, exhibited high selectivity indexes. nih.gov A number of these 2-phenylquinoline analogues demonstrated antiviral activity against SARS-CoV-2 with EC50 values in the range of 5.9 to 13.0 µM. nih.gov

The broad-spectrum potential of these compounds has also been explored. The most promising analogues showed pronounced antiviral activity against other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC50 values ranging from 0.2 to 9.4 μM. nih.govx-mol.com Mechanistic studies have pointed towards the inhibition of crucial viral enzymes. One analogue, which has a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, was found to be a potent inhibitor of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication. nih.govresearchgate.net Another quinoline-based drug candidate, Jun13296, was developed as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro) and demonstrated potent antiviral effects. news-medical.net This line of research underscores the potential of quinoline derivatives as adaptable frameworks for developing broad-spectrum antiviral therapies. news-medical.net

Click to view Antiviral Activity of Selected 2-Phenylquinoline Analogues

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Initial 2-Phenylquinoline HitSARS-CoV-26183 nih.govx-mol.com
Compound 9j (6,8-dimethoxy)SARS-CoV-25.9>100>16.9 nih.gov
Compound 6f (5,7-dimethoxy)SARS-CoV-27.1>100>14.1 nih.gov
Compound 6gSARS-CoV-28.0>100>12.5 nih.gov
Various AnaloguesHCoV-229E0.2 - 9.4Not SpecifiedNot Specified nih.govx-mol.com
Various AnaloguesHCoV-OC430.6 - 7.7Not SpecifiedNot Specified nih.gov

Antioxidant Property Assessment (e.g., Radical Scavenging Assays)

Analogues of 2-phenyl-4-quinolinol are recognized for their antioxidant properties, which are often evaluated through various radical scavenging assays. The ability of these compounds to donate a hydrogen atom or an electron is crucial to their antioxidant mechanism, allowing them to neutralize reactive free radicals. nih.gov

Commonly used methods to assess this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.comnih.gov In studies on structurally related 2-phenyl-quinoline analogues, several compounds demonstrated considerable radical scavenging activity in the DPPH assay. tandfonline.comnih.gov For instance, a study of novel quinolone–triazole conjugates, derived from 2-phenylquinoline-4-carboxylic acid, identified compounds with potent DPPH-scavenging capabilities, with one analogue showing an IC50 value of 3.57 µg/mL, which was more potent than the ascorbic acid standard (IC50 of 9.67 μg/mL). tandfonline.com

The structural features of these molecules play a critical role in their antioxidant capacity. Research on 2-substituted quinazolin-4(3H)-ones, which share a core structural similarity, has shown that the presence of hydroxyl groups on the phenyl ring is essential for activity. nih.gov Specifically, having at least one hydroxyl group, particularly in the ortho or para position, is required to confer antioxidant properties. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have been shown to be particularly potent antioxidants. nih.gov This highlights the importance of the substitution pattern on the 2-phenyl moiety for the radical scavenging potential of the quinolinol scaffold.

Click to view DPPH Radical Scavenging Activity of Selected 2-Phenylquinoline Analogues

CompoundAssayIC50 (µg/mL)Reference
Compound 25 (Quinolone-Triazole Conjugate)DPPH3.57 tandfonline.com
Ascorbic Acid (Standard)DPPH9.67 tandfonline.com

Cytoprotective Characterization

The cytoprotective effects of quinoline derivatives are often linked to their antioxidant and anti-inflammatory capabilities. These compounds can protect cells from various stressors, including those that induce apoptosis and cellular damage. Studies on various 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have demonstrated their potential in cytoprotection, with some analogues showing IC50 values in the sub-micromolar range in cytoprotection assays. nih.govresearchgate.net

The mechanisms underlying these protective effects are multifaceted. For example, in studies of doxorubicin-induced cardiotoxicity, certain quinoline derivatives were found to exert cardioprotective effects by modulating key cellular signaling pathways. acs.org These active derivatives suppressed the phosphorylation of ERK and activated Akt, both of which are critical proteins involved in cell survival and apoptosis. acs.org This suggests that analogues of 2-phenyl-4-quinolinol may protect cells by interfering with apoptosis-related protein cascades.

Furthermore, the ability of quinoline structures to mitigate oxidative stress is a key component of their cytoprotective action. By scavenging free radicals, these compounds can prevent damage to vital cellular components like DNA and mitochondria. The structural features that enhance antioxidant activity, such as hydroxyl substitutions on the phenyl ring, are therefore also likely to contribute significantly to the cytoprotective profile of this compound and its analogues. nih.govnih.gov

Q & A

How can synthetic routes for 2-Phenyl-6-trifluoromethyl-4-quinolinol be optimized to improve yield and purity in academic settings?

Methodological Answer:

  • Step 1: Prioritize reaction conditions that minimize side reactions. For example, using 1,2-dimethoxyethane (DME) as a solvent under controlled temperatures (e.g., 60–80°C) can enhance selectivity for quinoline derivatives .
  • Step 2: Introduce trifluoromethyl groups via late-stage functionalization. Fluorinated intermediates (e.g., trifluoromethylpyrimidines) may require anhydrous conditions to prevent hydrolysis .
  • Step 3: Purify crude products using column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Key Data from Literature:

ParameterOptimal ConditionSource
Solvent1,2-Dimethoxyethane (DME)
Purification MethodSilica gel chromatography
Yield Improvement10–15% via recrystallization

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration. Compare chemical shifts with analogous compounds (e.g., 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, δ ~ -60 ppm for CF3_3) .
  • X-ray Crystallography: Refine structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3. For twinned crystals, employ twin-law matrices in SHELXL to resolve overlapping reflections .
  • Mass Spectrometry: High-resolution ESI-MS in positive ion mode can distinguish isotopic patterns for Cl/Br-containing impurities.

Example Workflow:

Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å).

Solve phase problem via direct methods (SHELXS).

Refine anisotropic displacement parameters with SHELXL .

How should researchers address discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Scenario 1: Disordered trifluoromethyl groups. Apply restraints (ISOR, DELU) in SHELXL to model thermal motion without overfitting .
  • Scenario 2: Twinning or pseudo-symmetry. Use the TWIN/BASF commands in SHELXL and validate with Rint_{\text{int}} < 0.05 .
  • Scenario 3: Missing electron density for phenyl rings. Re-examine synthesis for potential regioisomers and validate via 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations .

Validation Tools:

  • PLATON for symmetry checks.
  • CCDC Mercury for Hirshfeld surface analysis.

What computational strategies are effective for studying the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) using AMBER force fields. Analyze hydrogen-bonding interactions with water .
  • Docking Studies: For bioactivity research, use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or cytochrome P450) .

How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Step 1: Screen against target proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase for antimalarial studies) using fluorescence-based assays (IC50_{50} determination) .
  • Step 2: Assess cytotoxicity via MTT assays in HEK-293 cells. Compare with positive controls (e.g., doxorubicin) to calculate selectivity indices .
  • Step 3: Validate mechanism of action via Western blotting (e.g., apoptosis markers like caspase-3) or qPCR for gene expression .

Critical Controls:

  • Include non-fluorinated analogs to isolate CF3_3 effects.
  • Use vehicle-only (DMSO) and reference inhibitor groups.

What are the key stability and handling considerations for this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials under argon to prevent photodegradation and moisture absorption .
  • Handling: Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation of fine powders. LC-MS monitoring is recommended for detecting decomposition products (e.g., quinoline ring oxidation) .
  • Waste Disposal: Neutralize acidic/basic residues before incineration as per EPA guidelines .

How can X-ray crystallography data be leveraged to validate synthetic derivatives of this compound?

Methodological Answer:

  • Data Collection: Use a Bruker D8 Venture diffractometer with Cu-Kα radiation (λ = 1.54178 Å) for high-resolution data (θ < 25°).
  • Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use the SQUEEZE tool in PLATON to model disordered solvent molecules .
  • Validation: Cross-check CIF files with IUCr’s checkCIF for ADDSYM alerts and R-factor convergence (< 5%) .

Case Study:
A related quinoline derivative (6-Fluoro-2-(trifluoromethyl)quinolin-4-ol) showed 97% structural accuracy after SHELXL refinement, with R1_1 = 0.032 .

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